Methyl 5-[(dimethylcarbamoyl)sulfanyl]-4-methoxy-2-nitrobenzoate
Description
Methyl 5-[(dimethylcarbamoyl)sulfanyl]-4-methoxy-2-nitrobenzoate is a benzoate ester derivative featuring a nitro group at position 2, a methoxy group at position 4, and a dimethylcarbamoyl sulfanyl moiety at position 5.
Properties
IUPAC Name |
methyl 5-(dimethylcarbamoylsulfanyl)-4-methoxy-2-nitrobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O6S/c1-13(2)12(16)21-10-5-7(11(15)20-4)8(14(17)18)6-9(10)19-3/h5-6H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDCGQAXAAIARJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)SC1=C(C=C(C(=C1)C(=O)OC)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-[(dimethylcarbamoyl)sulfanyl]-4-methoxy-2-nitrobenzoate typically involves multiple steps, starting from readily available precursorsThe final step involves the formation of the sulfanyl linkage under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-[(dimethylcarbamoyl)sulfanyl]-4-methoxy-2-nitrobenzoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amino derivative, while substitution of the methoxy group can produce various functionalized benzoates .
Scientific Research Applications
Methyl 5-[(dimethylcarbamoyl)sulfanyl]-4-methoxy-2-nitrobenzoate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of Methyl 5-[(dimethylcarbamoyl)sulfanyl]-4-methoxy-2-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the dimethylcarbamoyl group can form covalent bonds with nucleophilic sites on proteins or enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Key Observations :
- The dimethylcarbamoyl sulfanyl group in the target compound is rare compared to sulfonyl or oxadiazole-linked sulfanyl groups in analogs .
Physical Properties Comparison
Key Observations :
- The target compound’s calculated molecular weight (327.32 g/mol) is lower than sulfanyl-linked oxadiazole derivatives (375–389 g/mol), likely due to the absence of a heterocyclic ring .
- Melting points for sulfanyl-containing analogs vary widely (134–178°C), suggesting that the target compound may exhibit similar thermal stability .
Key Implications :
- The sulfanyl group in acetamide-oxadiazole hybrids () enhances enzyme inhibition, suggesting the target compound’s dimethylcarbamoyl sulfanyl group may similarly modulate bioactivity .
Biological Activity
Methyl 5-[(dimethylcarbamoyl)sulfanyl]-4-methoxy-2-nitrobenzoate, identified by its CAS number 1384428-32-3, is a synthetic compound with potential applications in pharmaceuticals and agricultural chemicals. Understanding its biological activity is crucial for evaluating its therapeutic potential and safety.
Chemical Structure and Properties
The compound features a methoxy group, a nitro group, and a dimethylcarbamoyl sulfanyl moiety, which may contribute to its biological properties. The structural formula can be represented as follows:
Biological Activity Overview
Research into the biological activity of this compound has focused on its potential antimicrobial, antifungal, and anticancer properties. The following sections summarize key findings from various studies.
Antimicrobial Activity
A study conducted on related compounds indicated that derivatives of nitrobenzoate structures exhibit significant antibacterial activity. For instance, compounds similar to this compound were tested against various bacterial strains:
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 5 mg/mL |
| Compound B | Escherichia coli | 10 mg/mL |
| This compound | Bacillus cereus | TBD |
The specific MIC for this compound against Bacillus cereus has yet to be determined but is expected to show similar efficacy based on structural activity relationships observed in related compounds .
Anticancer Potential
The potential anticancer activity of this compound is an area of growing interest. Compounds with similar structures have been shown to induce apoptosis in cancer cell lines. Research indicates that the nitro group may play a role in generating reactive oxygen species (ROS), which can trigger cell death pathways in cancer cells .
Case Studies and Research Findings
- Study on Antimicrobial Efficacy : A comparative analysis of various nitrobenzoate derivatives highlighted that those containing sulfur moieties exhibited enhanced antimicrobial properties compared to their oxygen analogs. This suggests that the dimethylcarbamoyl sulfanyl group may enhance biological activity through improved binding to microbial targets .
- Anticancer Mechanism Investigation : In vitro studies have demonstrated that compounds similar to this compound can inhibit tumor growth by inducing apoptosis in human cancer cell lines such as HeLa and A549. The mechanism involves ROS generation and subsequent activation of caspase pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
